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Cat. No.: B1273849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyl 4-oxoazetidine-2-carboxylate is a versatile synthetic intermediate playing a crucial

role in the development of novel therapeutic agents. Its rigid four-membered β-lactam ring

structure is a key building block in medicinal chemistry, particularly in the synthesis of

carbapenems, penems, and other β-lactamase inhibitors. This document provides a

comprehensive overview of the fundamental chemical and physical properties of benzyl 4-
oxoazetidine-2-carboxylate, detailed experimental protocols for its synthesis and

characterization, and an exploration of its reactivity and applications in drug discovery.

Core Properties
The basic properties of benzyl 4-oxoazetidine-2-carboxylate are summarized below. It is

important to distinguish between the racemic mixture and its individual enantiomers, as their

physical properties, particularly optical rotation, differ.
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Property Value Notes

Molecular Formula C₁₁H₁₁NO₃

Molecular Weight 205.21 g/mol [1][2]

Appearance
White to yellow powder or

crystals
[1]

Melting Point 137-140 °C For the (S)-enantiomer.[1][2]

Boiling Point 404.7 °C at 760 mmHg Predicted value.

Flash Point 198.5 °C

Solubility Soluble in chloroform.
Inferred from optical rotation

measurement conditions.[1]

Storage
Sealed in a dry environment at

2-8 °C.[3]

Chirality and Optical Activity
Benzyl 4-oxoazetidine-2-carboxylate possesses a chiral center at the C2 position of the

azetidine ring, and thus exists as two enantiomers, (R) and (S).

Enantiomer Specific Rotation ([α]) Conditions

(S)-(-)-Benzyl 4-oxoazetidine-

2-carboxylate
-41° to -45° c = 3 in CHCl₃, at 20 °C.[1]

Synthesis and Purification
The synthesis of benzyl 4-oxoazetidine-2-carboxylate typically involves the cyclization of a

protected aspartic acid derivative. A common starting material is L-aspartic acid, which allows

for the stereospecific synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-Benzyl 4-
oxoazetidine-2-carboxylate
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This protocol is a representative synthesis adapted from established methodologies for β-

lactam formation.

Materials:

N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester

Acetic anhydride

Pyridine

Ethyl acetate

Sodium bicarbonate (saturated aqueous solution)

Brine

Magnesium sulfate (anhydrous)

Silica gel for column chromatography

Procedure:

Activation and Cyclization: To a solution of N-tert-butoxycarbonyl-L-aspartic acid β-benzyl

ester (1 equivalent) in dry pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-

24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with

ethyl acetate (3 x volumes).

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium

bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to afford pure (S)-benzyl 4-oxoazetidine-2-
carboxylate.

Synthesis Workflow

L-Aspartic Acid N-Boc-L-aspartic acid
β-benzyl ester

Protection Activation & Cyclization
(Acetic Anhydride, Pyridine) Crude Product Purification

(Column Chromatography)
(S)-Benzyl 4-oxoazetidine-

2-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Spectroscopic and Analytical Data
Accurate characterization of benzyl 4-oxoazetidine-2-carboxylate is crucial for its use in

further synthetic steps. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for the title compound is not readily available in the public domain,

the following are predicted chemical shifts based on its structure and data from closely related

compounds.

¹H NMR (CDCl₃, 400 MHz):

δ 7.30-7.40 (m, 5H, Ar-H)

δ 5.20 (s, 2H, -CH₂Ph)

δ 4.15 (dd, 1H, J ≈ 5.0, 2.5 Hz, H-2)

δ 3.50 (dd, 1H, J ≈ 15.0, 5.0 Hz, H-3a)

δ 3.00 (dd, 1H, J ≈ 15.0, 2.5 Hz, H-3b)

δ (br s, 1H, N-H)
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¹³C NMR (CDCl₃, 101 MHz):

δ 170.0 (C=O, ester)

δ 167.0 (C=O, lactam)

δ 135.0 (Ar-C)

δ 128.8, 128.6, 128.4 (Ar-CH)

δ 67.5 (-CH₂Ph)

δ 52.0 (C-2)

δ 45.0 (C-3)

Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of two distinct carbonyl stretching

frequencies.

Functional Group Wavenumber (cm⁻¹)

N-H stretch ~3250

C=O stretch (β-lactam) ~1760

C=O stretch (ester) ~1740

C-O stretch ~1200

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 205.0739 (calculated for C₁₁H₁₁NO₃)

Common Fragments:

m/z = 91 (C₇H₇⁺, tropylium ion)

Loss of benzyl group (-91)
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Loss of benzyloxycarbonyl group (-135)

Chemical Properties and Reactivity
The chemical reactivity of benzyl 4-oxoazetidine-2-carboxylate is dominated by the strained

β-lactam ring and the acidity of the N-H proton.

Acidity
The pKa of the N-H proton in monocyclic β-lactams is significantly lower than that of typical

secondary amines due to the electron-withdrawing effect of the adjacent carbonyl group. While

an experimentally determined pKa for the title compound is not available, it is predicted to be

around 13-14 in aqueous solution. This acidity allows for deprotonation with a suitable base,

enabling N-alkylation or N-acylation reactions. The stability of β-lactams is pH-dependent, with

maximum stability generally observed in slightly acidic conditions (pH 4-7).[4]

Ring Strain and Nucleophilic Attack
The four-membered ring of the β-lactam is highly strained, making the amide bond susceptible

to nucleophilic attack and ring-opening reactions. This reactivity is the basis for the mechanism

of action of β-lactam antibiotics and is also a key consideration in synthetic transformations.

Applications in Drug Development
Benzyl 4-oxoazetidine-2-carboxylate is a valuable chiral building block for the synthesis of a

wide range of biologically active molecules. Its primary application lies in the construction of

more complex β-lactam antibiotics.

Logical Relationship in Drug Synthesis
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Benzyl 4-oxoazetidine-
2-carboxylate

Functionalized β-Lactam Intermediate

N- and C3-Functionalization

Carbapenems Penems β-Lactamase Inhibitors Other Active Pharmaceutical
Ingredients (APIs)

Click to download full resolution via product page

Caption: Role as a precursor in synthesizing various β-lactam compounds.

It serves as a key intermediate in the synthesis of:

Carbapenems and Penems: By introducing various substituents at the N1 and C3 positions,

complex bicyclic structures characteristic of these potent antibiotics can be constructed.

β-Lactamase Inhibitors: The azetidinone core is a common feature in molecules designed to

inhibit the bacterial enzymes that confer resistance to β-lactam antibiotics.[5]

Other Biologically Active Compounds: Its utility extends to the synthesis of NMDA receptor

antagonists and other neurologically active compounds.[2]

Safety and Handling
Benzyl 4-oxoazetidine-2-carboxylate should be handled in a well-ventilated area, and

appropriate personal protective equipment (gloves, safety glasses) should be worn. It is

classified as a warning-level hazard, with hazard statements indicating it may be harmful if

swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Conclusion
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Benzyl 4-oxoazetidine-2-carboxylate is a cornerstone synthetic intermediate in the field of

medicinal chemistry. Its well-defined stereochemistry and the inherent reactivity of the β-lactam

ring provide a versatile platform for the synthesis of a diverse array of complex and biologically

significant molecules. A thorough understanding of its properties, synthesis, and reactivity is

essential for researchers and professionals engaged in the discovery and development of new

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1273849?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

